molecular formula C23H22N2O4 B14002843 4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile CAS No. 30456-32-7

4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile

Cat. No.: B14002843
CAS No.: 30456-32-7
M. Wt: 390.4 g/mol
InChI Key: KVABCLHBOJWIRG-UHFFFAOYSA-N
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Description

4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups, a phenylmethoxy group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyridine ring, introduction of the methoxy groups, and the attachment of the phenylmethoxy group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may yield simpler hydrocarbons .

Scientific Research Applications

4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile is unique due to its specific combination of functional groups and structural features.

Properties

CAS No.

30456-32-7

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C23H22N2O4/c1-14-15(2)25-23(26)18(12-24)20(14)17-10-11-19(27-3)22(28-4)21(17)29-13-16-8-6-5-7-9-16/h5-11H,13H2,1-4H3,(H,25,26)

InChI Key

KVABCLHBOJWIRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)C(=C1C2=C(C(=C(C=C2)OC)OC)OCC3=CC=CC=C3)C#N)C

Origin of Product

United States

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